5-Carbamoylmethyluridine

Description

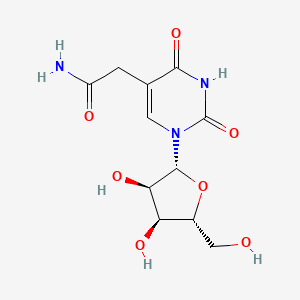

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEWPVTXYBLWRT-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183742 | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29569-30-0 | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29569-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029569300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carbamoylmethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 5 Carbamoylmethyluridine Ncm⁵u Formation

The Elongator Complex: A Key Modifying Enzyme System

The Elongator complex is a highly conserved, multi-subunit protein complex that was first identified for its association with the elongating form of RNA polymerase II. researchgate.netnih.gov However, its primary and most conserved function is now understood to be the modification of wobble uridines in tRNAs. nih.govtandfonline.comresearchgate.net This complex is responsible for catalyzing the crucial first step in the formation of ncm⁵U and related modifications. researchgate.netglatt-lab.pl

The Elongator complex is composed of six distinct protein subunits, designated Elp1 through Elp6, which are conserved from yeast to humans. researchgate.netembopress.org The holoenzyme assembles from two stable subcomplexes: a core catalytic subcomplex and an accessory subcomplex. nih.govresearchgate.netnih.gov

Core Subcomplex (Elp123): This subcomplex consists of Elp1, Elp2, and Elp3. researchgate.netnih.gov Elp1 is the largest subunit and acts as a scaffold for the complex. uniprot.org Elp3 is the catalytic subunit responsible for the modification activity. nih.gov

Accessory Subcomplex (Elp456): This subcomplex is formed by Elp4, Elp5, and Elp6. researchgate.netnih.gov These three proteins assemble into a hexameric, ring-like structure, with each subunit sharing a RecA-like fold. nih.govtandfonline.comnih.gov This subcomplex is involved in binding tRNA. nih.govnih.gov

The complete Elongator holoenzyme is formed by the assembly of these two modules. glatt-lab.pl Structural models suggest that the functional complex may consist of two copies of the Elp123 core complex associated with the Elp456 hexameric ring. nih.govtandfonline.com The deletion of any of the six subunits leads to nearly identical phenotypes, including the loss of wobble uridine (B1682114) modifications, indicating that the fully assembled holoenzyme is essential for its function. researchgate.net

| Subunit | Subcomplex | Approximate Molecular Mass (kDa) | Primary Role |

|---|---|---|---|

| Elp1 | Core | 150 | Scaffolding, tRNA binding researchgate.netuniprot.org |

| Elp2 | Core | 90 | Structural integrity researchgate.netnih.gov |

| Elp3 | Core | 60 | Catalytic activity researchgate.netnih.gov |

| Elp4 | Accessory | 50 | Structural, forms hexameric ring researchgate.net |

| Elp5 | Accessory | 35 | Structural, forms hexameric ring researchgate.net |

| Elp6 | Accessory | 30 | Structural, tRNA binding researchgate.netnih.gov |

The enzymatic activity of the Elongator complex resides within the Elp3 subunit. mdpi.comnih.govtandfonline.com Elp3 is a unique bifunctional enzyme containing two critical domains that work in concert to modify the uridine base. nih.gov

Radical S-adenosylmethionine (SAM) Domain: Located in the N-terminal region, this domain contains an iron-sulfur (Fe-S) cluster and is responsible for cleaving SAM to initiate a radical-based reaction. nih.govtandfonline.comnih.gov

Acetyl-CoA Binding (HAT-like) Domain: The C-terminal portion of Elp3 contains a domain homologous to histone acetyltransferases (HATs) that binds acetyl-CoA. nih.govtandfonline.com

The primary catalytic function of Elongator is to add a carboxymethyl group (cm⁵) to the fifth carbon (C5) of the wobble uridine (U34) in specific tRNAs. glatt-lab.plresearchgate.net This reaction is the foundational step for producing ncm⁵U, mcm⁵U, and their thiolated derivatives. researchgate.net The mechanism utilizes the radical SAM domain to generate a radical that, in conjunction with the acetyl group from acetyl-CoA, results in the formation of the cm⁵ side chain on the uridine. nih.govnih.gov The absence of any Elongator subunit abrogates this activity, leading to a complete lack of these modifications. nih.govtandfonline.com

The activity of the Elongator complex is regulated by a group of associated proteins. nih.gov In yeast, these are known as Kti (killer toxin insensitive) proteins, and their absence often phenocopies the loss of Elongator itself, resulting in the lack of ncm⁵U and mcm⁵U modifications. nih.govtandfonline.com

Key regulatory proteins include:

Kti11p (Dph3p): This protein interacts with the Elongator complex and is thought to act as an electron donor for the iron-sulfur cluster in the Elp3 subunit's radical SAM domain. nih.gov

Kti12p (Drl1): This protein is involved in tRNA binding and is important for the interaction between Elongator and Kti14p. nih.govnih.gov

Kti14p (Hrr25p): A casein kinase that appears to regulate Elongator activity through phosphorylation. nih.gov

Sit4p, Sap185p, and Sap190p: Sit4p is a type 2A protein phosphatase that associates with the SAP proteins (Sap185p and Sap190p). nih.gov This phosphatase complex seems to antagonistically regulate the phosphorylation state of the Elp1 subunit, opposing the action of the Kti14p kinase. nih.gov

Subsequent Enzymatic Conversion Pathways

The initial formation of the 5-carboxymethyluridine (cm⁵U) side chain by the Elongator complex serves as a crucial branch point for the biosynthesis of several complex wobble uridine modifications. From this intermediate, distinct enzymatic pathways diverge to produce 5-carbamoylmethyluridine (ncm⁵U) and 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), which can be further modified.

Elucidation of Enzymes Responsible for Amidation of cm⁵U to ncm⁵U

The precise enzymatic machinery responsible for the final amidation step that converts the carboxyl group of cm⁵U into the carbamoyl group of ncm⁵U in eukaryotes remains unidentified. nih.govnih.gov While the upstream pathways involving the Elongator complex are well-established for creating the precursor, the enzyme that catalyzes this specific amidation has not been discovered. nih.govnih.gov This represents a significant gap in the complete understanding of the ncm⁵U biosynthetic pathway. Research has shown that the formation of ncm⁵U is an enzymatically catalyzed process and not a spontaneous amidation artifact that occurs during laboratory analysis of tRNA. nih.govresearchgate.net

Interplay and Branching Pathways Leading to Related Wobble Uridine Modifications (e.g., 5-methoxycarbonylmethyluridine (mcm⁵U), 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U))

The biosynthesis of ncm⁵U is intricately linked with the pathways for other critical wobble uridine modifications, namely mcm⁵U and the thiolated derivative, mcm⁵s²U. nih.gov The Elongator complex is responsible for the initial modification step that is common to both the ncm⁵U and mcm⁵U pathways. nih.govnih.govmdpi.com

Following the Elongator-dependent formation of an intermediate, the pathway branches:

Formation of mcm⁵U: The intermediate cm⁵U is methylated by the Trm9-Trm112 methyltransferase complex, which uses S-adenosylmethionine (SAM) as the methyl donor to form mcm⁵U. nih.govnih.govmarquette.edu Trm9 is the catalytic subunit, while Trm112 acts as a structural and activating partner, essential for the enzyme's activity. nih.govnih.gov

Formation of ncm⁵U: As noted, cm⁵U is converted to ncm⁵U through an amidation reaction catalyzed by a yet-to-be-identified enzyme. nih.gov

These modifications can be further processed:

Thiolation to form mcm⁵s²U and ncm⁵s²U: A 2-thio (s²) group can be added to the uridine base of both mcm⁵U and ncm⁵U. This thiolation is dependent on the Urm1 pathway, which involves a ubiquitin-like modifier (Urm1) and its E1-like activating enzyme (Uba4) to donate sulfur. nih.govmicrobialcell.comscispace.com The final step is catalyzed by the Ncs2/Ncs6 complex in yeast. genesilico.plmicrobialcell.com The presence of the mcm⁵ or ncm⁵ side chain is a prerequisite for efficient thiolation at the C2 position of the uridine. nih.govplos.org

This complex interplay results in a diverse set of modifications at the wobble position, each fine-tuning the decoding properties of specific tRNAs.

| Enzyme/Complex | Function | Pathway |

| Elongator Complex (Elp1-Elp6) | Catalyzes the formation of the initial cm⁵U intermediate on U34. nih.govresearchgate.net | Common to mcm⁵U and ncm⁵U |

| Trm9-Trm112 Complex | Catalyzes the methyl esterification of cm⁵U to form mcm⁵U. nih.govnih.govmarquette.edu | mcm⁵U Pathway |

| Unknown Amidating Enzyme | Catalyzes the amidation of cm⁵U to form ncm⁵U. nih.gov | ncm⁵U Pathway |

| Urm1/Uba4 System | Provides the sulfur donor for 2-thiolation. nih.govscispace.com | Thiolation Pathway |

| Ncs2/Ncs6 Complex | Catalyzes the final 2-thiolation step to form mcm⁵s²U or ncm⁵s²U. genesilico.plmicrobialcell.com | Thiolation Pathway |

Proposed Alternative Mechanisms for Intermediate Formation in the mcm⁵/ncm⁵ Pathway

The traditionally accepted model for the biosynthesis of mcm⁵U posits that the Elongator complex first forms cm⁵U, which then serves as a direct substrate for the Trm9/Trm112 complex to produce mcm⁵U. nih.govplos.org However, intriguing findings from studies on yeast mutants lacking the Trm9 protein (trm9Δ) have led to the proposal of an alternative mechanism. nih.govmarquette.edu

In trm9Δ or trm112Δ mutant strains, instead of the expected accumulation of the precursor cm⁵U, researchers observed a significant accumulation of ncm⁵U and its thiolated form, ncm⁵s²U, in tRNAs that would normally contain mcm⁵U or mcm⁵s²U. nih.govmarquette.edunih.gov This unexpected result challenges the linear model and suggests a different order of events.

The Alternative Model proposes:

The Elongator complex catalyzes the formation of ncm⁵U as the primary product, not cm⁵U. nih.govplos.orgresearchgate.net

For tRNAs destined to be modified with mcm⁵U, the ncm⁵U intermediate is subsequently converted to cm⁵U by an unknown mechanism. nih.govresearchgate.net

This newly formed cm⁵U then serves as the substrate for the Trm9/Trm112 complex to be methylated into mcm⁵U. nih.govplos.orgresearchgate.net

According to this alternative hypothesis, the accumulation of ncm⁵U in trm9Δ mutants occurs because the pathway is blocked after the formation of ncm⁵U, and the subsequent conversion to cm⁵U and mcm⁵U cannot proceed. nih.govresearchgate.net It remains to be definitively determined which of these two biosynthetic pathways is utilized in vivo. nih.gov

Biogenesis of 5-Carbamoylmethyl-2′-O-methyluridine (ncm⁵Um)

The ncm⁵U modification can undergo a further chemical transformation on the ribose sugar, resulting in the formation of 5-carbamoylmethyl-2′-O-methyluridine (ncm⁵Um). plos.orgresearchgate.net

Methylation Events in ncm⁵U Pathway

The conversion of ncm⁵U to ncm⁵Um involves a specific methylation event at the 2′ hydroxyl group of the ribose moiety. genesilico.pl This reaction is catalyzed by the tRNA methyltransferase Trm7 in Saccharomyces cerevisiae. genesilico.pl Trm7 is responsible for the 2′-O-methylation of position 34 in certain tRNAs, adding a methyl group to the ribose sugar of the ncm⁵U nucleoside. genesilico.pl

Specificity and Localization of ncm⁵Um in tRNA Species

The ncm⁵Um modification is found at the wobble position (U34) of a specific subset of tRNAs. In yeast, ncm⁵Um is characteristically present in tRNA-Leu(UAA). nih.gov The presence of this modification at such a critical position within the anticodon loop is crucial for ensuring proper codon recognition and translational fidelity.

| tRNA Species (Yeast) | Wobble Modification |

| tRNA-Val(UAC), tRNA-Ser(UGA), tRNA-Pro(UGG), tRNA-Thr(UGU), tRNA-Ala(UGC) | ncm⁵U nih.gov |

| tRNA-Arg(UCU), tRNA-Gly(UCC) | mcm⁵U nih.gov |

| tRNA-Gln(UUG), tRNA-Lys(UUU), tRNA-Glu(UUC) | mcm⁵s²U nih.gov |

| tRNA-Leu(UAA) | ncm⁵Um nih.gov |

Biological Functions and Physiological Roles of 5 Carbamoylmethyluridine Ncm⁵u in Transfer Rna

Impact on tRNA Structure and Conformation

The presence of modified nucleosides, such as 5-carbamoylmethyluridine (ncm⁵U), within transfer RNA (tRNA) molecules is critical for their proper structure and function. These modifications, particularly within the anticodon loop, play a significant role in ensuring the fidelity and efficiency of protein synthesis.

The ncm⁵U modification at the wobble position (U34) of the tRNA anticodon loop contributes to the loop's stability and defined conformation. nih.gov Modifications in the anticodon loop are crucial for maintaining its structure, which is essential for accurate decoding of messenger RNA (mRNA) codons. nih.govcreative-proteomics.com The carbamoylmethyl group at the 5th position of uridine (B1682114) can participate in intramolecular interactions, helping to pre-structure the anticodon stem-loop (ASL). This pre-structuring facilitates the necessary conformational changes required for codon recognition and binding within the ribosome. nih.gov

Research has shown that the type of modification at U34 influences the flexibility of the anticodon loop. While some modifications restrict conformational flexibility to ensure translational fidelity, others, like ncm⁵U, are thought to provide a balance between rigidity and flexibility. nih.govoup.com This balance is crucial for the anticodon loop to adapt to the codon presented in the ribosomal A-site. The presence of such modifications helps to prevent misreading of codons by stabilizing the correct codon-anticodon pairing. oup.com

| Property | Effect of ncm⁵U Modification | Primary Function |

|---|---|---|

| Stability | Enhances stability of the anticodon loop structure. nih.gov | Maintains the correct conformation for codon recognition. |

| Flexibility | Provides a balance between rigidity and necessary flexibility. nih.govoup.com | Allows adaptation to the codon in the ribosomal A-site. |

| Conformation | Contributes to pre-structuring the anticodon stem-loop. nih.gov | Facilitates efficient codon-anticodon binding. |

The intricate network of interactions within the tRNA molecule, including those involving modified bases, ensures that the distance between the anticodon and the amino acid acceptor stem is maintained, which is crucial for the correct positioning of the amino acid in the ribosome's peptidyl transferase center. diva-portal.org

Modulation of Ribosomal Decoding and Translational Fidelity

The modification of uridine at the wobble position, including the formation of ncm⁵U, is a key strategy employed by cells to fine-tune the process of translation, ensuring both efficiency and accuracy. nih.govresearchgate.net

The primary role of ncm⁵U at the U34 position is to optimize the decoding of codons, particularly those ending in A and G. diva-portal.org According to the wobble hypothesis, the first base of the anticodon (position 34) can form non-canonical base pairs with the third base of the codon. diva-portal.org The ncm⁵U modification extends the pairing capabilities of uridine, allowing a single tRNA species to recognize multiple synonymous codons. microbialcell.comscispace.com

Specifically, the presence of the carbamoylmethyl group at the C5 position of uridine restricts the "wobble" to prevent mispairing with U or C at the third codon position, while promoting pairing with A and G. oup.comnih.gov This ensures that codons are read accurately, preventing missense errors during protein synthesis. In Saccharomyces cerevisiae, for instance, tRNAs containing ncm⁵U are involved in reading codons for serine, threonine, and valine. nih.govnih.gov The absence of this modification leads to inefficient translation of these codons. diva-portal.org

The accurate and efficient selection of the correct aminoacyl-tRNA into the ribosomal A-site is a critical step in maintaining translational fidelity. diva-portal.org The ncm⁵U modification plays a significant role in this process. Hypomodified tRNAs, lacking the ncm⁵U modification, exhibit reduced efficiency in binding to the A-site. nih.govnih.gov This is because the modification contributes to the stability of the codon-anticodon interaction, which is a key determinant for the ribosome to accept the incoming tRNA. diva-portal.orgnih.gov

The presence of ncm⁵U and related modifications helps to ensure that the ternary complex, consisting of the aminoacyl-tRNA, elongation factor eEF1A, and GTP, is efficiently and correctly accommodated in the A-site. nih.gov A deficiency in this modification can lead to slower decoding and an increased rate of translational errors, such as frameshifting. nih.gov

| Research Area | Key Finding | Organism/System Studied | Citation |

|---|---|---|---|

| Codon Recognition | ncm⁵U at U34 promotes reading of G-ending codons. | Saccharomyces cerevisiae | diva-portal.org |

| Translational Fidelity | Lack of ncm⁵U modification can lead to increased frameshifting. | Saccharomyces cerevisiae | nih.gov |

| A-Site Binding | The mcm⁵ group (related to ncm⁵) of Lys-tRNA promotes its entry to the ribosomal A-site. | in vivo studies | nih.gov |

| Wobble Pairing | ncm⁵U enhances the efficiency of wobble pairing to GUG, ACG, and UCG codons. | Saccharomyces cerevisiae | nih.gov |

Prevention and Suppression of Translational Frameshifting Errors

The fidelity of protein synthesis relies on the precise maintenance of the translational reading frame. Errors such as ribosomal frameshifting, where the ribosome shifts its reading frame by one or more nucleotides, can lead to the production of non-functional or toxic proteins. Modified nucleosides in the anticodon loop of transfer RNA (tRNA), particularly at the wobble position (position 34), are critical for ensuring translational accuracy and preventing such errors. nih.govoup.com

The this compound (ncm⁵U) modification, found at the wobble position of several tRNAs in eukaryotes, plays a role in maintaining the correct reading frame. nih.govoup.com While modifications like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) in bacteria are clearly important for preventing +1 frameshifting, the role of eukaryotic wobble uridine modifications has been a subject of detailed investigation. nih.govoup.com

Studies in Saccharomyces cerevisiae have been instrumental in elucidating the function of these modifications. Research using reporter systems has shown that the absence of certain wobble uridine modifications can lead to increased rates of +1 frameshifting. nih.gov This is often attributed to inefficient acceptance of the aminoacyl-tRNA into the ribosomal A-site, which increases the likelihood of peptidyl-tRNA slippage in the P-site, causing a frameshift error. nih.gov

However, the effect of lacking the ncm⁵ group is specific to the tRNA and the codon context. For instance, in one study, the absence of the ncm⁵ group in proline tRNA did not significantly increase peptidyl-tRNA slippage at the CCC codon. nih.gov Conversely, the lack of the related mcm⁵ group in Lys-tRNA promotes its inefficient entry to the ribosomal A-site, thereby increasing +1 frameshift errors. nih.gov This highlights that wobble uridine modifications, including ncm⁵U, are essential for optimizing tRNA function to ensure proper reading frame maintenance. nih.gov

Table 1: Role of Wobble Uridine Modifications in Translational Frameshifting

| Modification | Organism/System | Observed Effect on Frameshifting | Proposed Mechanism |

|---|---|---|---|

| ncm⁵U/mcm⁵U | S. cerevisiae | Absence can lead to increased +1 frameshifting at specific codons. nih.gov | Inefficient A-site binding of hypomodified tRNA, leading to peptidyl-tRNA slippage. nih.gov |

| mcm⁵ group | S. cerevisiae (Lys-tRNA) | Absence promotes +1 frameshift errors. nih.gov | Reduced efficiency of tRNA entry into the ribosomal A-site. nih.gov |

| s² group | S. cerevisiae | Absence increases frameshift errors. nih.gov | Contributes to overall tRNA decoding efficiency and accuracy. nih.gov |

| mnm⁵s²U | Bacteria | Important for proper reading frame maintenance. oup.com | Ensures accurate codon recognition and ribosome translocation. oup.com |

Involvement in Cellular Homeostasis and Stress Responses

Transfer RNA modifications are not static; their levels can be dynamically regulated in response to environmental cues and cellular stress, indicating a role in adaptive responses. The absence of wobble uridine modifications, including those derived from the ncm⁵U pathway, is linked to cellular stress responses. nih.govnih.gov

In yeast mutants deficient in these modifications, there is an observed upregulation of proteins involved in managing oxidative stress and maintaining energy homeostasis. nih.govnih.govresearchgate.net This suggests that the cell attempts to compensate for the translational defects caused by hypomodified tRNA by bolstering its stress response machinery. The inability to efficiently translate certain codons due to a lack of proper tRNA modification can trigger a broader cellular stress response. nih.gov Altered levels of specific proteins may either activate these stress pathways or impair the cell's capacity to respond effectively to stressful conditions. nih.gov

Proteostasis, or protein homeostasis, is the process of maintaining the cell's proteome in a properly folded and functional state. A critical function of wobble uridine modifications like ncm⁵U is their contribution to proteostasis by ensuring translational fidelity and efficiency. researchgate.netingentaconnect.comnih.gov The loss of these modifications leads to a decrease in the accuracy of mRNA translation, resulting in amino acid misincorporations, protein misfolding, and the accumulation of protein aggregates. ingentaconnect.comnih.gov

Studies in yeast, worms, mice, and human cells have consistently shown that a deficiency in the Elongator complex, which is responsible for the initial step in ncm⁵U and mcm⁵U synthesis, leads to the formation of protein aggregates. nih.govmdpi.comd-nb.info This is a direct consequence of translational infidelity and altered decoding rates, which can cause ribosome stalling and subsequent defects in protein folding. nih.govmdpi.com The aggregation of proteins is not necessarily limited to those encoded by mRNAs enriched in codons that are poorly read by hypomodified tRNAs, suggesting that the loss of these modifications can have widespread, indirect consequences on the entire proteome. d-nb.info This accumulation of misfolded proteins induces proteotoxic stress and can activate the unfolded protein response (UPR), a hallmark of many protein conformational diseases. nih.govingentaconnect.com

Table 2: Consequences of Lacking Wobble Uridine Modifications

| Deficiency | Primary Molecular Defect | Cellular Consequence | Organism Studied |

|---|---|---|---|

| Elongator complex (e.g., elp3) | Lack of ncm⁵U and mcm⁵U formation. nih.govmdpi.com | Protein aggregation, proteotoxic stress, UPR activation. nih.govmdpi.com | Yeast, Human cells |

| t⁶A modification | Deficient t⁶A synthesis. | Global mistranslation leading to protein aggregation. nih.govresearchgate.net | Yeast |

| mcm⁵s²U modification | Combined loss of mcm⁵ and s² groups. | Strongly enhanced protein aggregate formation. nih.gov | Yeast |

Functional Specificity and Redundancy of Wobble Uridine Modifications

The various modifications found at the wobble uridine position are not functionally isolated; they often work in a complementary or synergistic manner to ensure decoding efficiency and accuracy. The ncm⁵U modification is part of a family of related derivatives, including 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). nih.govdiva-portal.org

In vivo studies in S. cerevisiae have demonstrated this functional interplay. Both ncm⁵ and mcm⁵ side chains are shown to promote the decoding of G-ending codons, challenging the classical view that U-G wobble pairing is not utilized in eukaryotes. nih.govnih.gov The addition of a 2-thio (s²) group to the mcm⁵U modification, forming mcm⁵s²U, further enhances decoding by improving the reading of both A- and G-ending codons. nih.govnih.gov This indicates a cooperative effect where the base modification at position 5 (like ncm⁵ or mcm⁵) and the modification at position 2 (s²) fine-tune the decoding properties of the tRNA. nih.gov

The biosynthetic pathways for these modifications are also interconnected. The Elongator complex is responsible for the initial step in forming both ncm⁵U and mcm⁵U. nih.govmdpi.com Subsequent enzymatic steps differentiate the pathways. For instance, in some tRNAs, a carboxymethyluridine (cm⁵U) intermediate is thought to be converted to ncm⁵U, while in others it is methylated by the Trm9/Trm112p complex to form mcm⁵U. nih.govplos.org The presence of an ncm⁵ or mcm⁵ side chain is also a prerequisite for the efficient addition of the s² group. nih.govplos.org This biochemical interdependence underscores their complementary functional roles in translation.

A key piece of evidence for the primary function of wobble uridine modifications comes from genetic suppression studies. Mutants lacking the enzymes required for ncm⁵U or mcm⁵U synthesis, such as elp3 mutants, exhibit a wide range of pleiotropic phenotypes, including slow growth, temperature sensitivity, and defects in transcription and secretion. nih.govoup.com

Crucially, many of these diverse phenotypes can be suppressed or rescued by simply overexpressing the specific tRNA species that are normally modified. nih.govoup.comnih.gov For example, the pleiotropic defects of Elongator mutants can be suppressed by the overexpression of hypomodified tRNA for Gln, Lys, and Glu, which normally contain the mcm⁵s²U modification. oup.commicrobialcell.com This powerful observation suggests that the myriad of downstream defects seen in these mutants are not due to unrelated functions of the modifying enzymes (like histone acetylation by Elongator) but are indirect consequences of a primary defect in translation. nih.gov The reduced functionality of hypomodified tRNAs leads to inefficient translation of certain mRNAs. plos.org By increasing the cellular concentration of these hypomodified tRNAs, the translational defect can be partially overcome, restoring normal cellular function. nih.govplos.org This highlights that the quantity of tRNA can, to some extent, compensate for its reduced quality in the absence of proper modification. plos.org

Genetic and Evolutionary Aspects of 5 Carbamoylmethyluridine Ncm⁵u Modification System

Comparative Analysis of ncm⁵U Across Biological Domains

The ncm⁵U modification and its derivatives are found in tRNA from all three domains of life: Eukarya, Bacteria, and Archaea, highlighting its ancient origins and fundamental importance in translation. vedantu.com While the core modification is conserved, the enzymatic machinery and the extent of its use can vary. In eukaryotes, the Elongator complex is central to the initial step of forming the cm⁵ side chain of both ncm⁵U and 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). nih.govtandfonline.com This complex, composed of six subunits (Elp1-Elp6), is highly conserved from yeast to humans. nih.govtandfonline.com The presence of ncm⁵U and its related modifications at the wobble position is critical for the accurate and efficient translation of specific codons. researchgate.net

Conservation Patterns in Eukaryotic Organisms (e.g., Saccharomyces cerevisiae, Caenorhabditis elegans, Human)

The Elongator complex, essential for the synthesis of ncm⁵U and mcm⁵U, is remarkably conserved across a wide range of eukaryotic organisms, including the budding yeast Saccharomyces cerevisiae, the nematode worm Caenorhabditis elegans, and humans. nih.govtandfonline.comnih.govucla.edumcgill.ca This conservation is not merely structural but also functional. nih.govucla.edu For instance, studies have shown that human Elongator subunits can functionally complement their yeast counterparts, indicating a high degree of evolutionary preservation in their roles. nih.govnih.gov

In S. cerevisiae, the Elongator complex is well-characterized and known to be required for the formation of ncm⁵U and mcm⁵U on 11 out of 42 tRNA isoacceptors. tandfonline.comdiva-portal.org Mutations in any of the Elongator subunit genes (ELP1-ELP6) lead to a loss of these modifications. tandfonline.comresearchgate.net

In C. elegans, depletion of the Elongator complex results in neurodevelopmental defects, underscoring its importance in multicellular organisms. nih.gov Similarly, in humans, mutations in Elongator subunits are linked to neurodevelopmental disorders, such as Familial Dysautonomia, which is caused by a splicing mutation in the ELP1 gene. nih.gov The conservation of Elongator's function in tRNA modification is further supported by findings in plants (Arabidopsis thaliana) and mice, where mutations in Elongator homologs also lead to a deficiency in wobble uridine (B1682114) modifications. nih.govmdpi.com

Table 1: Conservation of Elongator Complex and its Function

| Organism | Elongator Subunits | Function in ncm⁵U/mcm⁵U Synthesis | Associated Phenotypes of Deficiency |

|---|---|---|---|

| Saccharomyces cerevisiae | Elp1-Elp6 | Essential for formation | Temperature sensitivity, slow growth, translational defects nih.gov |

| Caenorhabditis elegans | Homologs of Elp1-Elp6 | Required for formation | Neurodevelopmental defects nih.gov |

| Human | ELP1-ELP6 | Required for formation | Neurodevelopmental disorders (e.g., Familial Dysautonomia) nih.gov |

| Arabidopsis thaliana | Homologs of Elp1-Elp6 | Required for formation | Impaired root growth, developmental defects nih.govpnas.orgumh.es |

Identification in Specific tRNA Isoacceptors (e.g., tRNAVal(UAC), tRNAPro(UGG), tRNASer(UGA), tRNAThr(UGU), tRNAAla(UGC))

The ncm⁵U modification is not universally present in all tRNAs with a wobble uridine. Instead, it is found in a specific subset of tRNA isoacceptors. In S. cerevisiae, ncm⁵U is present in tRNAPro(UGG), tRNAThr(UGU), and tRNAAla(UGC). diva-portal.org This modification, along with mcm⁵U and its derivatives, plays a crucial role in promoting the decoding of codons ending in A and G. nih.gov

The specificity of the modification machinery for certain tRNA isoacceptors suggests a co-evolutionary relationship between the modifying enzymes and their tRNA substrates. The Elongator complex itself has been shown to directly interact with tRNAs that are destined for modification. For example, the Elp1 and Elp3 subunits can be specifically cross-linked to tRNAGlu, which contains an mcm⁵ side chain. nih.gov

Table 2: Eukaryotic tRNA Isoacceptors with ncm⁵U and Related Modifications

| Modification | tRNA Isoacceptors in S. cerevisiae |

|---|---|

| ncm⁵U | tRNAPro(UGG) |

| tRNAThr(UGU) | |

| tRNAAla(UGC) | |

| ncm⁵Um | tRNASer(UGA) |

| mcm⁵U | tRNAArg(UCU) |

| tRNAGly(UCC) | |

| mcm⁵s²U | tRNALys(UUU) |

| tRNAGln(UUG) |

Genetic Perturbations and Associated Phenotypes

The fundamental role of ncm⁵U in translation is highlighted by the diverse and often severe phenotypes that arise from genetic mutations affecting its biosynthesis. These perturbations can occur in the genes encoding the Elongator complex subunits or in other factors involved in the modification pathway.

Consequences of Elongator Complex Gene Mutations (e.g., elp mutants) on ncm⁵U Levels and Cellular Processes

Mutations in any of the six ELP genes in yeast (elp1Δ to elp6Δ) result in a complete loss of the ncm⁵ and mcm⁵ side chains on wobble uridines. tandfonline.comresearchgate.net This primary defect at the molecular level leads to a wide array of cellular phenotypes, including sensitivity to temperature, osmotic stress, and various drugs. nih.govnih.gov

Impact of Trm9 and Trm112 Gene Deletions on ncm⁵U Accumulation and Related Modifications

Following the initial formation of the carboxymethyl group by the Elongator complex, further modifications are carried out by other enzymes. The Trm9/Trm112 complex is responsible for the final methylation step in the synthesis of mcm⁵U. nih.govnih.gov Trm9 is the catalytic methyltransferase, while Trm112 is a small, zinc-binding protein that acts as an obligate activating platform for Trm9 and other methyltransferases. nih.govuni.lunih.gov

Deletion of either TRM9 or TRM112 in yeast prevents the formation of mcm⁵U. tandfonline.com Interestingly, in a trm9 mutant, there is an unexpected accumulation of ncm⁵U and 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm⁵s²U). tandfonline.comnih.gov This suggests that the pathway for mcm⁵U synthesis involves an intermediate that can be shunted towards the ncm⁵U pathway in the absence of Trm9 activity. The Trm9/Trm112 complex is highly conserved in eukaryotes, with human orthologs (ALKBH8 and TRMT112) performing a similar function. nih.govnih.gov

Table 3: Phenotypes of trm9Δ and trm112Δ Mutants in S. cerevisiae

| Mutant | Effect on Wobble Uridine Modification | Phenotypes |

|---|---|---|

| trm9Δ | Blocks mcm⁵U synthesis; leads to accumulation of ncm⁵U/ncm⁵s²U tandfonline.comnih.gov | Resistance to zymocin toxin, sensitivity to DNA damaging agents nih.gov |

Effects of tRNA Intron Removal on ncm⁵U Conversion and Decoding Fidelity

In eukaryotes, some tRNA genes contain introns that are removed during maturation. nih.gov The presence of these introns can influence the modification status of the tRNA. A notable example is tRNAIle(UAU) in S. cerevisiae. Normally, the U34 of this tRNA is modified to pseudouridine (B1679824) (Ψ) in an intron-dependent manner. nih.govnih.gov

When the intron is removed from the gene encoding tRNAIle(UAU), the formation of Ψ34 is lost. nih.gov Strikingly, in a portion of this intronless tRNAIle(UAU) population, the U34 position is aberrantly converted to ncm⁵U. nih.govnih.govresearchgate.net This suggests that the intron not only promotes the correct modification (Ψ34) but also actively prevents the incorrect modification (ncm⁵U) by the Elongator complex. nih.govresearchgate.net The presence of ncm⁵U at this position is thought to reduce decoding fidelity, as it may alter the codon recognition properties of the tRNA. nih.gov This finding reveals a fascinating layer of regulation where tRNA introns play a crucial role in ensuring the correct anticodon modification for accurate translation. nih.gov

Links to Genetic Disorders and Physiological Abnormalities

Deficiencies in the machinery responsible for synthesizing 5-carbamoylmethyluridine (ncm⁵U) and related wobble uridine modifications are increasingly linked to a spectrum of human genetic disorders and physiological abnormalities, with a pronounced impact on neurological function. researchgate.netfrontiersin.org The Elongator complex, a multi-subunit protein assembly, is essential for the initial step in forming the cm⁵U side chain, which is a precursor to ncm⁵U. frontiersin.orgmdpi.com Mutations in the genes encoding Elongator subunits, such as ELP1, are the cause of familial dysautonomia (FD), a hereditary neurodegenerative disease. diva-portal.org This connection underscores the critical role of these tRNA modifications in the proper development and maintenance of the nervous system. researchgate.netfrontiersin.org

Research has established that defects in the formation of the xm⁵U family of modifications, which includes ncm⁵U, 5-methoxycarbonylmethyluridine (mcm⁵U), and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), are associated with conditions such as intellectual disability and other neurodevelopmental disorders. researchgate.net This suggests that normal brain development and function are particularly reliant on the translational fidelity and efficiency provided by these modified nucleosides. researchgate.net

Studies in the model organism Caenorhabditis elegans have further solidified this link. Inactivation of the Elongator components ELPC-1 or ELPC-3, which are required for the formation of ncm⁵U, results in translational defects and specific neurological impairments, including abnormal chemosensory learning. nih.gov These findings demonstrate a conserved requirement for wobble uridine modifications in maintaining neurological health across different species.

Table 1: Genetic Disorders and Physiological Abnormalities Associated with Defective Wobble Uridine (ncm⁵U/xm⁵U) Modification

| Disorder/Abnormality | Associated Genes/Complex | Organism | Key Findings | Reference(s) |

| Familial Dysautonomia (FD) | ELP1 (Elongator) | Human | A mutation causes missplicing of the ELP1 mRNA, leading to reduced protein levels and defects in sensory and autonomic neurons. diva-portal.org | diva-portal.org |

| Intellectual Disability | Elongator Complex, TRM9 | Human | Mutations impairing the formation of ncm⁵U and related modifications are associated with intellectual disability, highlighting the brain's sensitivity to tRNA modification defects. researchgate.net | researchgate.net |

| Neurological & Developmental Defects | elpc-1, elpc-3 (Elongator) | C. elegans | Inactivation leads to defects in ncm⁵U formation, causing translational issues, impaired chemosensory learning, and developmental problems. nih.gov | nih.gov |

Evolutionary Pressures Driving Wobble Uridine Modification Maintenance

The near-universal presence of modifications at the wobble uridine (U34) position across all domains of life points to a strong and persistent evolutionary pressure to maintain these complex chemical decorations. nih.gov The intricate, multi-step enzymatic pathways required for synthesizing modifications like ncm⁵U would likely not have been conserved throughout evolution unless they conferred significant selective advantages. diva-portal.org

One of the primary evolutionary drivers appears to be the need to refine and restrict the decoding properties of tRNA. In early genetic systems, an unmodified Uridine at the wobble position may have been capable of "superwobbling," or recognizing all four codons within a four-codon box. mdpi.com The introduction of modifications at the C5 position of uridine, such as the carbamoylmethyl group, is thought to have been crucial for suppressing this promiscuous decoding. mdpi.com This suppression allowed for the evolution of distinct two-codon sectors, increasing the precision of the genetic code.

The maintenance of these modification systems provides a clear adaptive advantage by optimizing the translation process, ensuring both its efficiency and its accuracy. nih.govmanchester.ac.uk This optimization is not a mere fine-tuning but a fundamental requirement for robust cellular life, especially under varying environmental conditions.

Essentiality in Specific Organisms and Minimal Genomes

The essentiality of wobble uridine modifications becomes particularly evident when examining organisms with drastically reduced genomes. In species of Mollicutes, which have undergone significant genome streamlining, the system for tRNA thiolation (a related U34 modification) is considered part of the essential core machinery for translation. nih.gov This implies that as genomes are pared down to the bare necessities for life, the apparatus for modifying wobble uridines is retained, highlighting its fundamental importance.

Further evidence comes from synthetic biology efforts to create a minimal genome based on Mycoplasma mycoides. In these experiments, the enzymatic systems responsible for U34 modifications were found to be required for achieving rapid growth under laboratory conditions. nih.gov While not always strictly essential for viability in some organisms like Saccharomyces cerevisiae under optimal conditions, their absence often leads to severe growth defects under stress. nih.govresearchgate.net The combination of defects in both the ncm⁵/mcm⁵ pathway and the thiolation pathway has been reported to be lethal in certain yeast strains, demonstrating a synthetic lethal relationship and underlying essentiality. plos.org This conditional essentiality underscores their role in ensuring cellular robustness and adaptability.

Adaptive Advantages in Translational Efficiency and Accuracy

The primary adaptive advantage conferred by this compound and related modifications is the significant enhancement of translational efficiency and accuracy. manchester.ac.ukplos.org These modifications at the wobble position (U34) of the tRNA anticodon are critical for optimizing codon-anticodon interactions at the ribosome. researchgate.net

Specifically, modifications like ncm⁵U help stabilize the pairing with cognate codons, particularly those ending in A and G, while restricting pairing with non-cognate codons. diva-portal.orgnih.gov This enhanced decoding precision prevents translational stalling and ribosome pausing at specific codons, which would otherwise slow down or abort protein synthesis. researchgate.net A recent study in S. cerevisiae found that the loss of wobble uridine modifications affects translational efficiency in a manner dependent on the codon usage of the transcript, with a particular impact on mRNAs enriched for AAA, CAA, and GAA codons. plos.org

Table 2: Adaptive Advantages of ncm⁵U and Related Wobble Uridine Modifications

| Advantage | Mechanism | Consequence of Defect | Reference(s) |

| Enhanced Translational Efficiency | Optimizes codon-anticodon pairing, particularly for G-ending codons. diva-portal.org | Increased ribosome pausing at specific codons (e.g., AAA, CAA, GAA), leading to reduced protein synthesis rates. researchgate.netplos.org | diva-portal.orgresearchgate.netplos.org |

| Improved Translational Accuracy | Stabilizes correct codon-anticodon interactions and restricts mispairing. mdpi.com | Increased +1 ribosomal frameshifting, leading to production of aberrant proteins. semanticscholar.org | mdpi.comsemanticscholar.org |

| Maintained Protein Homeostasis | Ensures steady and efficient production of proteins required for normal cellular function. | Drastically decreased cellular protein levels, resulting in severe growth defects and stress sensitivity. plos.org | plos.org |

Structural Biology of 5 Carbamoylmethyluridine Ncm⁵u

Elucidation of ncm⁵U Crystal Structures

The crystal structure of 5-carbamoylmethyluridine was determined using three-dimensional X-ray diffraction data. nih.govnih.gov The analysis of this data led to a refined structure with a low R-factor of 0.036, indicating a high degree of accuracy in the determined atomic positions. nih.govnih.gov This foundational study provided the first detailed view of the molecule's solid-state conformation, revealing key structural features that influence its biological role. The crystal structure serves as a crucial reference for understanding the inherent conformational tendencies of the ncm⁵U nucleoside. nih.gov

Conformational Analysis of the Nucleoside

This compound exhibits an anti conformation around the N-glycosidic bond. nih.gov The glycosidic torsion angle (χ), which describes the orientation of the base relative to the sugar, is +5.2°. nih.gov This places the bulky part of the base away from the sugar ring, a sterically favorable arrangement common for pyrimidine (B1678525) nucleosides. nih.govx3dna.org The anti conformation is the predominant form found in both A- and B-form nucleic acid duplexes and is essential for correct base pairing. x3dna.orgbiorxiv.org

Spatial Arrangement of the Carbamoylmethyl Side Chain

The defining feature of ncm⁵U is the carbamoylmethyl group at the C5 position of the uracil (B121893) ring. Its spatial orientation is not random and is influenced by interactions with both the pyrimidine ring and the ribose moiety.

The plane of the carbamoylmethyl side chain in this compound is skewed with respect to the plane of the uracil base. nih.gov Specifically, the carboxamide group is positioned on the same side of the uracil plane as the ribose ring. nih.gov This arrangement contrasts with that of 5-carboxymethyluridine, where the carboxyl group is on the opposite side. nih.gov This specific orientation of the ncm⁵U side chain can influence its hydrogen bonding capacity and steric interactions within the tRNA anticodon loop.

The conformation of this compound is such that the O8 atom of the side chain is positioned in a way that it could potentially form a hydrogen bond with the 2'-hydroxyl group of an adjacent ribose in a 3'-stacked tRNA anticodon. nih.gov This intramolecular interaction may contribute to a more rigid conformation of the anticodon loop, potentially limiting the "wobble" pairing capabilities of the tRNA. nih.gov

Structural Implications for tRNA Function

Potential Constraints on tRNA Wobble Mechanism

The wobble hypothesis, as originally proposed by Francis Crick, suggested that a single tRNA anticodon could recognize multiple synonymous codons through non-canonical base pairing at the third codon position. diva-portal.org However, this hypothesis did not account for the extensive modifications now known to occur at the wobble uridine (B1682114) (U34). diva-portal.org The presence of the ncm⁵U modification at this position imposes constraints on the wobble mechanism, refining the decoding process rather than allowing for indiscriminate pairing.

Research indicates that the ncm⁵ side chain is a key factor in promoting the accurate reading of G-ending codons. diva-portal.orgdiva-portal.org In Saccharomyces cerevisiae, tRNAs containing ncm⁵U are essential for efficient translation. diva-portal.org The absence of this modification, as seen in mutants lacking the Elongator protein complex required for its synthesis, leads to defects in decoding. nih.gov This suggests that ncm⁵U restricts the conformational freedom of the uridine base, creating a specific conformation that favors pairing with guanosine (B1672433) (G) in the third position of the mRNA codon, while likely disfavoring pairing with other bases that an unmodified uridine might recognize. This modification essentially ensures that the tRNA carrying it is specialized for particular codons, thereby enhancing translational fidelity. diva-portal.org Modifications at position 34, such as ncm⁵U, can expand the decoding capacity, allowing a single tRNA to decode synonymous codons, but in a controlled manner. researchgate.net

The following table summarizes the tRNAs in Saccharomyces cerevisiae that contain the ncm⁵U modification and their corresponding codons, highlighting the role of this compound in decoding.

| tRNA Species in S. cerevisiae | Anticodon (with ncm⁵U at position 34) | Codon(s) Recognized |

| tRNAVal | ncm⁵UAC | GUA, GUG |

| tRNASer | ncm⁵UGA | UCA, UCG |

| tRNAPro | ncm⁵UGG | CCA, CCG |

| tRNAThr | ncm⁵UGU | ACA, ACG |

| tRNAAla | ncm⁵UGC | GCA, GCG |

This table is based on findings reported in the literature. tandfonline.com

Influence on Stacking Interactions within the Anticodon Loop

The three-dimensional structure of the tRNA anticodon loop is critical for its interaction with the mRNA codon within the ribosome. Stacking interactions between the bases of the anticodon play a significant role in maintaining the loop's conformation. Modifications at the wobble position can influence these interactions. tandfonline.com

Analytical and Detection Methodologies for 5 Carbamoylmethyluridine Ncm⁵u

Isolation and Purification from Biological Material

The initial and critical phase in the analysis of ncm⁵U involves its extraction and purification from biological sources, most notably from transfer RNA (tRNA), where it is commonly found. nih.govnih.govepo.orgnih.govresearchgate.net

Enzymatic Hydrolysis and Digestion of tRNA

To liberate ncm⁵U from the tRNA polymer, a systematic enzymatic hydrolysis process is employed. nih.govacs.org This typically involves a two-step digestion. Initially, the purified tRNA is subjected to digestion with a nuclease, such as Nuclease P1, which cleaves the phosphodiester bonds to yield 5'-mononucleotides. nih.gov Following this, a phosphatase, like bacterial alkaline phosphatase, is introduced to remove the phosphate (B84403) group, resulting in the release of the free nucleoside, ncm⁵U. nih.gov This enzymatic approach ensures the gentle release of the modified nucleoside without altering its chemical structure. The complete hydrolysis of tRNA into its constituent nucleosides is a crucial prerequisite for accurate downstream analysis. epo.org

In some protocols, snake venom phosphodiesterase has also been utilized, which can release ncm⁵U in the form of a 5'-nucleotide. The choice of enzymes and digestion conditions is critical to achieve complete hydrolysis and prevent the formation of artifacts. researchgate.net

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

Following enzymatic digestion, the resulting mixture of canonical and modified nucleosides is separated using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used method for this purpose. nih.govresearchgate.netacs.org

RP-HPLC separates nucleosides based on their hydrophobicity. A non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol). biorxiv.orgscispace.com By carefully controlling the gradient of the organic modifier, a high-resolution separation of the various nucleosides, including ncm⁵U, can be achieved. nih.govchromatographyonline.com The retention time of ncm⁵U under specific HPLC conditions serves as a primary identifier when compared to an authentic standard. nih.govtandfonline.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the sensitivity and speed of these separations. nih.gov

Interactive Data Table: Typical HPLC Parameters for ncm⁵U Analysis

| Parameter | Value/Description | Source |

| Column | C18 (Reversed-Phase) | scispace.com |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium Formate) | biorxiv.org |

| Mobile Phase B | Organic Modifier (e.g., Acetonitrile, Methanol) | scispace.com |

| Detection | UV Absorbance (typically at 254 nm or 265 nm) | nih.govacs.org |

| Flow Rate | Typically 0.5 - 1.5 mL/min | chromatographyonline.com |

| Gradient | A gradient of increasing organic modifier concentration | nih.gov |

Spectroscopic Characterization and Structural Confirmation

Once isolated and purified, the definitive identification of ncm⁵U relies on a combination of spectroscopic techniques that provide detailed information about its chemical structure. nih.govepo.orgnih.govresearchgate.netbiorxiv.org

Ultraviolet (UV) Absorption Spectroscopy

UV absorption spectroscopy is a fundamental technique used for the initial characterization and quantification of nucleosides. nih.govepo.orgnih.govresearchgate.netacs.orgbiorxiv.orgresearchgate.net 5-Carbamoylmethyluridine, like other uridine (B1682114) derivatives, exhibits a characteristic UV absorption spectrum. The maximum absorption wavelength (λmax) of ncm⁵U is typically observed around 265 nm in acidic and neutral solutions, and shifts slightly in alkaline conditions. acs.org This spectral data, when compared to that of a known standard, provides strong evidence for its identity. nih.govtandfonline.com UV detectors are commonly coupled with HPLC systems for online detection and quantification of the separated nucleosides. researchgate.netunchainedlabs.com

Interactive Data Table: UV Spectral Properties of this compound

| Condition | λmax (nm) | λmin (nm) | Source |

| Acidic (pH < 7) | 265 | 233 | acs.org |

| Neutral (pH ~7) | 265 | 233 | acs.org |

| Alkaline (pH > 7) | 265 | 244 | acs.org |

Mass Spectrometry (MS, Secondary Ion Mass Spectrometry)

Mass spectrometry is a powerful analytical technique that provides precise information about the molecular weight and fragmentation pattern of a compound, making it indispensable for the structural confirmation of modified nucleosides. nih.govepo.orgnih.govresearchgate.netacs.orgbiorxiv.org Electron impact (EI) mass spectrometry and, more recently, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed. nih.govnih.gov

The mass spectrum of ncm⁵U will show a molecular ion peak corresponding to its molecular weight (301.26 g/mol ). Fragmentation analysis (MS/MS) provides further structural details by breaking the molecule into characteristic smaller fragments, such as the base and the sugar moiety, confirming the identity of the nucleoside. nih.govmdpi.com The use of trimethylsilyl (B98337) derivatives can also be employed to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the complete chemical structure of a molecule in solution. nih.govepo.orgnih.govresearchgate.netbiorxiv.org Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are particularly informative for ncm⁵U.

The ¹H NMR spectrum provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. nrcresearchpress.com Specific chemical shifts and coupling constants for the protons on the ribose sugar and the uracil (B121893) base, including the carbamoylmethyl group, provide unambiguous confirmation of the structure of this compound. nih.govcdnsciencepub.com For instance, the signals for the anomeric proton (H-1') of the ribose and the H-6 proton of the uracil base are characteristic. ¹³C NMR provides complementary information about the carbon skeleton of the molecule. acs.org

Advanced Approaches for RNA Modification Analysis

The detection and analysis of RNA modifications such as this compound (ncm⁵U) have been significantly advanced by modern analytical techniques. These methods are crucial for understanding the distribution, function, and biogenesis of this specific nucleoside.

Strategies for Quantification and Localization of ncm⁵U within RNA Transcripts

Accurately quantifying and locating ncm⁵U within RNA molecules is essential for elucidating its biological roles. A combination of chromatography, mass spectrometry, and sequencing-based approaches has been developed for this purpose.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used method for the detection and quantification of modified nucleosides, including ncm⁵U. researchgate.netnih.gov This technique involves the enzymatic digestion of total RNA into individual nucleosides, which are then separated by liquid chromatography and identified by mass spectrometry. nih.gov LC-MS/MS can accurately identify a large number of different modifications in a single analysis. nih.gov Studies in Arabidopsis thaliana have successfully used LC-MS/MS to detect and quantify ncm⁵U in total tRNA, revealing that its levels can change in response to environmental stressors like high salt concentrations. nih.govuio.no Similarly, analysis of tRNA from yeast (Saccharomyces cerevisiae) and human cells has utilized LC-MS/MS to measure ncm⁵U levels, often in the context of studying mutants of tRNA-modifying enzymes. nih.govoup.com For instance, in yeast mutants lacking the Trm9 enzyme, an accumulation of ncm⁵U was observed, suggesting its role as a precursor in the formation of other modified uridines like 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). nih.govnih.gov

High-performance liquid chromatography (HPLC) with UV detection is another established method for analyzing modified nucleosides. nih.govnih.gov It has been instrumental in the initial identification and characterization of ncm⁵U in tRNA from various eukaryotic organisms, including yeast, chicken liver, and bovine liver. nih.gov

More recent advancements include direct RNA sequencing (dRNA-seq) using nanopore technology. biorxiv.org This approach has the potential to identify multiple RNA modifications simultaneously in a single transcript without the need for chemical derivatization or antibody-based enrichment. biorxiv.org A strategy known as MoDorado, which uses pre-trained machine learning models, has shown the ability to detect ncm⁵U in tRNA by analyzing the raw signal data from nanopore sequencing. biorxiv.org Comparing wild-type organisms with mutant strains, such as elp6Δ which lacks the Elongator complex required for U34 modifications, helps validate the detection of ncm⁵U by showing a clear difference in the sequencing signal. biorxiv.org

These advanced methods provide robust tools for researchers to map the location and determine the abundance of ncm⁵U, offering insights into the epitranscriptome. nih.gov

Table 1: Methodologies for ncm⁵U Quantification and Localization

| Method | Principle | Application Examples | Advantages | Limitations |

| LC-MS/MS | Separation of enzymatically digested nucleosides by liquid chromatography followed by mass-based identification and quantification. nih.gov | Quantification of ncm⁵U in total tRNA from Arabidopsis, yeast, and human cells under various conditions. nih.govuio.nonih.govoup.com | High sensitivity and specificity; can detect a wide range of modifications simultaneously. nih.gov | Destroys the sequence context of the modification; requires specialized equipment. |

| HPLC-UV | Separation of nucleosides by high-performance liquid chromatography and detection by UV absorbance. nih.govnih.gov | Initial identification of ncm⁵U in tRNA from yeast and vertebrates. nih.gov | Robust and quantitative. | Lower sensitivity compared to MS; does not provide structural information. |

| Direct RNA Sequencing (dRNA-seq) | A single RNA molecule passes through a nanopore, causing characteristic disruptions in an ionic current that allow for base identification, including modifications. biorxiv.org | Detection of ncm⁵U in tRNA from S. cerevisiae using the MoDorado analysis pipeline. biorxiv.org | Provides sequence context; allows for single-molecule, high-throughput analysis. biorxiv.org | Accuracy for some modifications is still under development; requires sophisticated bioinformatics. biorxiv.org |

Biochemical Assays for Modifying Enzyme Activity and Substrate Specificity (e.g., In Vitro Reconstitution Assays)

In vitro reconstitution assays are fundamental for characterizing the enzymatic pathways involved in RNA modification. royalsocietypublishing.org These assays allow researchers to determine the function of specific enzymes, their substrate requirements, and their catalytic mechanisms in a controlled environment. royalsocietypublishing.orgnih.gov

The formation of ncm⁵U and its derivatives involves a complex, multi-enzyme pathway. biorxiv.orgresearchgate.net In eukaryotes, the Elongator complex is required for the initial step in forming the cm⁵ side chain on wobble uridines. nih.govnih.gov This can then be converted to ncm⁵U by an as-yet-unidentified enzyme or methylated by the Trm9-Trm112 enzyme complex to form mcm⁵U. nih.govnih.gov

An in vitro reconstitution assay to study these enzymes typically involves several key components:

Enzyme: The purified tRNA-modifying enzyme or enzyme complex being studied (e.g., the Trm9-Trm112 methyltransferase complex). nih.govbiorxiv.org

Substrate: An RNA molecule, often a specific tRNA species, that is a known or putative substrate for the enzyme. biorxiv.org Frequently, tRNA is isolated from a mutant strain (e.g., trm9Δ) that lacks the enzyme's activity, ensuring the substrate is in its unmodified or precursor state (e.g., containing cm⁵U or ncm⁵U instead of mcm⁵U). nih.govbiorxiv.org

Cofactors: Molecules required for the enzymatic reaction, such as S-adenosyl-L-methionine (SAM) as a methyl donor for methyltransferases. biorxiv.org

Buffer System: A solution that provides the optimal pH, ionic strength, and temperature for the enzyme's activity. uio.no

Following incubation, the reaction products are analyzed, typically by HPLC or LC-MS/MS, to detect the formation of the modified nucleoside. nih.gov For example, to validate the methyltransferase activity of Trm9-Trm112 homologs, researchers have used total RNA from trm9Δ yeast cells as a substrate. biorxiv.org This RNA contains the precursor modification. After incubating this RNA with the purified enzyme complex and SAM, the formation of the methylated product can be specifically detected, confirming the enzyme's activity. biorxiv.org Such assays have been crucial in demonstrating that the Trm9-Trm112 complex is responsible for the final methylation step in mcm⁵U and mcm⁵s²U biosynthesis and that Trm112 is essential for the activity of the Trm9 catalytic subunit. nih.govbiorxiv.org

Table 2: Example of an In Vitro Reconstitution Assay for Trm9-Trm112 Activity

| Component | Description | Purpose | Reference |

| Enzyme | Purified recombinant Trm9-Trm112 protein complex. | To provide the catalytic activity for methyl transfer. | biorxiv.org, nih.gov |

| Substrate | Total tRNA isolated from a S. cerevisiae trm9Δ mutant strain. | Provides tRNA with the precursor modification (e.g., ncm⁵U or cm⁵U) ready for methylation. | biorxiv.org |

| Cofactor | S-adenosyl-L-methionine (SAM). | Acts as the methyl group donor for the reaction. | biorxiv.org |

| Reaction Buffer | A solution containing components like Tris-HCl, MgCl₂, and DTT. | To maintain optimal conditions (pH, ions) for enzyme function. | uio.no |

| Analysis Method | HPLC or LC-MS/MS. | To separate and identify the nucleosides from the tRNA, detecting the formation of the methylated product (mcm⁵U). | nih.gov |

Synthesis of Reference Compounds for Analytical Validation

The synthesis of pure, stable reference compounds is a prerequisite for the accurate identification and quantification of modified nucleosides in biological samples. biosynth.com For analytical techniques like mass spectrometry and chromatography, a certified reference standard of this compound is essential for creating calibration curves for absolute quantification and for confirming the identity of the compound detected in RNA digests. researchgate.netoup.com

A facile method for the synthesis of this compound has been reported. rsc.org This chemical synthesis involves a C-C bond formation at the 5-position of a uracil derivative. The process starts with a 5-hydroxyuracil (B1221707) derivative, which is then treated with a stable Wittig reagent to yield the corresponding 5-alkyluracil derivative, such as this compound. rsc.org

Another described synthetic route starts from the base nucleoside, uridine. biosynth.com This process involves methyl esterification using carbamic acid and methoxycarbonyl chloride to produce this compound. biosynth.com

Additionally, chemoenzymatic approaches can be employed, where nucleoside kinases are used to convert synthesized nucleosides into their corresponding 5'-monophosphates, which can also serve as important analytical standards or be used in further biochemical studies. vu.lt The availability of these synthetic routes ensures that researchers can obtain the high-quality reference materials needed for rigorous analytical validation in epitranscriptomics research. biosynth.comrsc.org

Q & A

Q. How is 5-Carbamoylmethyluridine (ncm⁵U) identified and quantified in tRNA samples?

- Methodological Answer : ncm⁵U is detected using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection. For example, enzymatic digestion of tRNA followed by reversed-phase HPLC separates modified nucleosides, with ncm⁵U identified via retention time and spectral comparison to synthetic standards. Quantification requires calibration curves using pure ncm⁵U reference material . Table 1 : Common Analytical Techniques for ncm⁵U Detection

| Technique | Application | Key Reference |

|---|---|---|

| HPLC-UV | Nucleoside separation | |

| LC-MS/MS | High-sensitivity quantification | |

| Northern blot | tRNA-specific modification analysis |

Q. What is the biological role of ncm⁵U in tRNA function?

- Methodological Answer : ncm⁵U is located at the wobble position (U34) of specific tRNAs (e.g., tRNAᴾʳᵒ) and enhances translational fidelity by stabilizing codon-anticodon interactions. Its absence disrupts ribosome binding kinetics, leading to frameshifting or premature termination. Functional validation involves comparative ribosome profiling in wild-type vs. ncm⁵U-deficient strains (e.g., Elongator complex mutants) .

Advanced Research Questions

Q. How can researchers experimentally distinguish ncm⁵U from structurally similar uridine modifications (e.g., mcm⁵U or cm⁵U)?

- Methodological Answer : Use chemical derivatization followed by tandem MS. For example, dimethyl sulfate (DMS) selectively methylates unmodified uridine but not carbamoylated derivatives. Differences in mass shifts and fragmentation patterns in MS/MS allow precise discrimination. Complementary approaches include enzymatic assays (e.g., gamma-toxin endonuclease, which cleaves tRNA at mcm⁵s²U but not ncm⁵U sites) .

Q. What experimental designs are optimal for studying ncm⁵U’s role in translation regulation?

- Methodological Answer : A combination of ribosome profiling and disome sequencing can map stalled ribosomes at codons decoded by ncm⁵U-modified tRNAs. For example, in S. cerevisiae strains lacking Elongator (Δelp6) or Urm1 pathway components (Δncs2), ribosome occupancy at cognate codons (e.g., CCN for tRNAᴾʳᵒ) is significantly altered. Pair this with tRNA sequencing to confirm modification loss .

Q. How do researchers reconcile contradictions between in vitro and in vivo data on ncm⁵U’s functional impact?

- Methodological Answer : Discrepancies often arise from compensatory mechanisms in vivo (e.g., tRNA abundance changes or alternative modifications). To address this:

- Perform complementation assays by reintroducing wild-type Elongator subunits into knockout strains and monitoring translational rescue .

- Use multi-omics integration (e.g., proteomics to assess mistranslation products and transcriptomics to evaluate stress-response pathways) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing ncm⁵U modification efficiency in high-throughput datasets?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for small-sample comparisons (e.g., mutant vs. wild-type modification levels). For large-scale data (e.g., ribosome profiling), use read-count normalization (e.g., DESeq2) and codon-specific enrichment analysis. Reproducibility requires stringent controls, including spike-in reference tRNAs and biological replicates .

Q. How should researchers validate the specificity of antibodies or probes targeting ncm⁵U-modified tRNA?

- Methodological Answer :

- Competitive ELISA : Pre-incubate antibodies with excess ncm⁵U or structurally similar nucleosides to test cross-reactivity.

- Dot-blot validation : Use synthetic tRNA analogs with/without ncm⁵U modifications .

- Knockout validation : Confirm signal loss in Δelp6 or Δncs2 strains .

Key Challenges & Emerging Directions

Q. What are the limitations of current models for studying ncm⁵U in higher eukaryotes?

- Methodological Answer : Murine models with Elongator deletions exhibit embryonic lethality, limiting postnatal studies . Alternatives include:

- Conditional knockouts (e.g., tissue-specific Cre-lox systems).

- Chemical inhibition of Elongator acetyltransferase activity (e.g., using MB-3 inhibitor).

- In vitro reconstitution of human Elongator complex for biochemical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.